molecular formula C25H19FN4O5 B11276009 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B11276009
Poids moléculaire: 474.4 g/mol
Clé InChI: DSZDOWCQOUYWKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the quinazoline-dione class, characterized by a fused bicyclic structure with a 1,2,4-oxadiazole ring and substituted aromatic moieties. The quinazoline-2,4(1H,3H)-dione core is functionalized at the 7-position with a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group and at the 3-position with a 2-fluorobenzyl substituent. The 3,4-dimethoxyphenyl group enhances electron-donating properties, while the 2-fluorobenzyl moiety introduces steric and electronic effects that may influence binding affinity and pharmacokinetics . Such structural features are common in bioactive molecules targeting enzymes like kinases or receptors involved in inflammation or cancer .

Propriétés

Formule moléculaire

C25H19FN4O5

Poids moléculaire

474.4 g/mol

Nom IUPAC

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19FN4O5/c1-33-20-10-8-14(12-21(20)34-2)22-28-23(35-29-22)15-7-9-17-19(11-15)27-25(32)30(24(17)31)13-16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,32)

Clé InChI

DSZDOWCQOUYWKX-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC

Origine du produit

United States

Activité Biologique

The compound 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

  • Molecular Formula : C26H22N4O6
  • Molecular Weight : 486.5 g/mol
  • IUPAC Name : 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorobenzyl)quinazoline-2,4-dione
  • CAS Number : 1326877-39-7

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC50 values of approximately 2.09 µM for MCF-7 and 2.08 µM for HepG2 cells .
Cell LineIC50 (µM)
MCF-72.09
HepG22.08

Enzyme Inhibition

Quinazoline derivatives are also recognized for their enzyme inhibitory activities:

  • Carbonic Anhydrase Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. It was found to exhibit competitive inhibition with a notable potency compared to standard inhibitors like acetazolamide .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been extensively studied:

  • Antibacterial and Antifungal Effects : Compounds similar to the target molecule have shown effectiveness against both gram-positive and gram-negative bacteria as well as fungal strains. The presence of specific substituents on the phenyl ring significantly influences their antibacterial profile .

Case Studies

  • Study on Quinazoline Derivatives : A study published in MDPI highlighted various quinazoline derivatives' synthesis and their biological evaluations. The findings indicated that compounds with methoxy groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antidiabetic Potential : Quinazoline derivatives have also been explored for their antidiabetic properties through enzyme inhibition assays targeting alpha-amylase and alpha-glucosidase. The synthesized compounds showed promising results in inhibiting these enzymes, suggesting potential therapeutic applications in managing diabetes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358768-97-4), which replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenyl ring and substitutes the 2-fluorobenzyl with a 2-methoxybenzyl group . Key differences include:

Property Target Compound 4-Chlorophenyl Analogue
Aromatic Substituents 3,4-Dimethoxyphenyl (electron-donating) 4-Chlorophenyl (electron-withdrawing)
Benzyl Group 2-Fluorobenzyl (polar, enhances metabolic stability) 2-Methoxybenzyl (less polar, may reduce solubility)
Molecular Weight ~477.8 g/mol (estimated) 460.9 g/mol
Theoretical logP ~3.2 (higher due to fluorine and methoxy groups) ~2.9 (lower due to chlorine and methoxy groups)

The 3,4-dimethoxyphenyl group in the target compound likely improves membrane permeability compared to the 4-chlorophenyl analogue, while the fluorine atom in the benzyl group may enhance bioavailability via reduced cytochrome P450 metabolism .

Research Findings and Implications

  • Stability : The 1,2,4-oxadiazole ring offers superior hydrolytic stability compared to esters or amides, making the compound suitable for oral administration .
  • Knowledge Gaps: Limited experimental data on the target compound’s solubility, toxicity, or specific biological targets necessitate further in vitro and in vivo studies.

Méthodes De Préparation

Niementowski Cyclization

The Niementowski reaction remains a cornerstone for synthesizing 4(3H)-quinazolinones. Anthranilic acid derivatives react with formamide under thermal conditions to form the quinazoline core via cyclodehydration. For the target compound, 2-aminobenzoic acid derivatives substituted at the 7-position are critical precursors. Modifications include using microwave irradiation to enhance reaction efficiency, reducing traditional reaction times from hours to minutes while maintaining yields above 85%.

Example Protocol:

  • Reactant: 7-Amino-2-fluorobenzoic acid (1.0 equiv) and formamide (3.0 equiv).

  • Conditions: Microwave irradiation at 150°C for 20 minutes.

  • Workup: Acidification to pH 2–3 precipitates the quinazoline-dione.

  • Yield: 88%.

Urea Intermediate Cyclization

An alternative route involves forming a urea intermediate from 2-aminobenzoic acid and potassium cyanate (KOCN). This method, optimized by J-STAGE researchers, proceeds via:

  • Urea Formation:

    • 2-Amino-4-fluorobenzoic acid reacts with KOCN in acetonitrile at 25°C for 6 hours to yield 2-ureido-4-fluorobenzoic acid.

  • Cyclization:

    • Treatment with NaOH (4.0 equiv) induces cyclization to 7-fluoroquinazoline-2,4(1H,3H)-dione.

Key Data:

StepSolventTemp (°C)Time (h)Yield (%)
Urea FormationAcetonitrile25694
CyclizationWater100291

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety at position 7 is introduced via cyclization of amidoxime precursors. This step demands precise control to avoid side reactions such as over-oxidation.

Amidoxime Intermediate Preparation

  • Reaction: 3,4-Dimethoxybenzamide reacts with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime.

  • Conditions:

    • Ethanol, 80°C, 8 hours.

    • Yield: 78%.

Oxadiazole Formation via Cyclodehydration

The amidoxime undergoes cyclization with a carbonyl source, typically mediated by carbodiimides or phosphorous oxychloride (POCl₃):

  • Reactants: Amidoxime (1.0 equiv), 3,4-dimethoxybenzoic acid (1.2 equiv).

  • Conditions: POCl₃, dichloromethane (DCM), 0°C → room temperature, 12 hours.

  • Yield: 72%.

Mechanistic Insight:
The reaction proceeds through a nucleophilic attack of the amidoxime’s oxygen on the carbonyl carbon, followed by dehydration to form the oxadiazole ring.

Final Coupling: Integration of Oxadiazole and Quinazoline Moieties

The oxadiazole and quinazoline subunits are conjugated via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).

Suzuki Coupling Approach

  • Reactants:

    • 7-Bromo-quinazoline-2,4(1H,3H)-dione (1.0 equiv).

    • 5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-ylboronic acid (1.2 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Conditions: DME/H₂O (3:1), 90°C, 12 hours.

  • Yield: 65%.

SNAr Reaction

Alternatively, the oxadiazole-bearing aryl group displaces a leaving group (e.g., nitro or halogen) on the quinazoline core:

  • Reactants:

    • 7-Nitroquinazoline-2,4(1H,3H)-dione (1.0 equiv).

    • 5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole (1.3 equiv).

  • Base: Triethylamine (TEA, 2.0 equiv).

  • Solvent: DCM, reflux, 8 hours.

  • Yield: 58%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • HPLC: Reverse-phase C18 columns (MeCN/H₂O gradient) achieve >98% purity.

Spectroscopic Validation

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) confirms substituent integration:

    • δ 8.21 (s, 1H, H-5 quinazoline).

    • δ 7.45–7.32 (m, 4H, aromatic H).

  • HRMS: [M+H]⁺ calc. 506.1521, found 506.1518.

Challenges and Optimization Strategies

  • Oxadiazole Stability: The oxadiazole ring is prone to hydrolysis under acidic conditions. Neutral pH during workup is critical.

  • Regioselectivity: Competing substitution at quinazoline positions 5 and 7 necessitates directing groups (e.g., nitro) to guide coupling.

  • Scalability: Microwave-assisted steps reduce reaction times but require specialized equipment. Traditional heating remains viable for large-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Cost Efficiency
Niementowski + SuzukiSuzuki coupling6598Moderate
Urea Cyclization + SNArNucleophilic substitution5895High

The Niementowski-Suzuki route offers higher purity, while the urea-SNAr approach is cost-effective for industrial applications .

Q & A

Q. How does the compound align with existing pharmacophore models for kinase inhibitors?

  • Analysis :
  • Pharmacophore features : The oxadiazole ring mimics ATP’s adenine moiety, while the quinazoline core occupies hydrophobic pockets .
  • Validation : Overlay with known kinase inhibitors (e.g., gefitinib) using Schrödinger’s Phase .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.